Amix M

Description

BenchChem offers high-quality Amix M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amix M including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68909-77-3 |

|---|---|

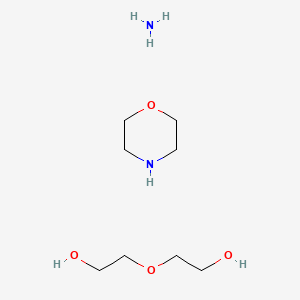

Molecular Formula |

C8H22N2O4 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

azane;2-(2-hydroxyethoxy)ethanol;morpholine |

InChI |

InChI=1S/C4H9NO.C4H10O3.H3N/c1-3-6-4-2-5-1;5-1-3-7-4-2-6;/h5H,1-4H2;5-6H,1-4H2;1H3 |

InChI Key |

JHMKWDBHCQJSCW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1.C(COCCO)O.N |

Origin of Product |

United States |

Foundational & Exploratory

Unable to Identify "Amix M" as a Chemical Compound

Following a comprehensive search of scientific and chemical databases, no information could be found on a chemical compound designated as "Amix M." The term "Amix" is predominantly associated with "Amix Nutrition," a brand of nutritional supplements. These products are typically mixtures of various ingredients and not a single chemical entity for which a technical guide on its core chemical properties could be compiled.

The scope of this inquiry requires detailed chemical and physical properties, experimental protocols for their determination, and associated biological signaling pathways. Such information is specific to well-characterized chemical substances and is not available for a product brand name or a substance not registered in chemical literature.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams for "Amix M," cannot be provided. It is recommended to verify the name of the compound, and if possible, provide a more specific identifier such as a CAS number, IUPAC name, or a reference to a scientific publication where "Amix M" is described as a distinct chemical entity.

Amix M (CAS 68909-77-3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amix M, identified by the CAS number 68909-77-3, is not a single chemical entity but rather a complex substance designated as "Ethanol, 2,2'-oxybis-, reaction products with ammonia (B1221849), morpholine (B109124) derivs. residues," also referred to as "Morpholine process residues." This technical guide provides a comprehensive overview of the structural information, synthesis, and analytical methodologies related to Amix M, tailored for professionals in research and drug development. Due to its nature as a complex mixture, this document will focus on the principal components and general procedures.

Chemical Composition and Structural Information

Amix M is the residuum from the reaction of diethylene glycol with ammonia, a process primarily aimed at synthesizing morpholine. Consequently, it is a mixture of various alkaline amine compounds, predominantly morpholine-based derivatives. While the exact composition can vary, the major constituents that have been identified include:

-

[(Aminoethoxy)ethyl]morpholine

-

[(Hydroxyethoxy)ethyl]morpholine

-

3-Morpholinone

-

4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

The core structure in these compounds is the morpholine ring, a heterocyclic chemical compound featuring both amine and ether functional groups.

Structures of Major Components

Below are the chemical structures of the main components identified in Amix M.

[(Aminoethoxy)ethyl]morpholine

-

Molecular Formula: C₈H₁₈N₂O₂

-

IUPAC Name: 2-(2-morpholin-4-ylethoxy)ethanamine

[(Hydroxyethoxy)ethyl]morpholine

-

Molecular Formula: C₈H₁₇NO₃

-

IUPAC Name: 2-(2-morpholin-4-ylethoxy)ethanol

3-Morpholinone

-

Molecular Formula: C₄H₇NO₂

-

IUPAC Name: morpholin-3-one

4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

-

Molecular Formula: C₁₂H₂₄N₂O₃

-

IUPAC Name: 4,4'-(oxydi-2,1-ethanediyl)bis(morpholine)

Physicochemical Data

The following table summarizes the key physicochemical properties of Amix M and its primary constituents. Data for Amix M represents the bulk properties of the mixture.

| Property | Amix M (Mixture) | [(Aminoethoxy)ethyl]morpholine | [(Hydroxyethoxy)ethyl]morpholine | 3-Morpholinone | 4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine] |

| CAS Number | 68909-77-3 | 20207-13-0 | 3603-45-0 | 109-11-5 | 6425-39-4 |

| Molecular Formula | UVCB | C₈H₁₈N₂O₂ | C₈H₁₇NO₃ | C₄H₇NO₂ | C₁₂H₂₄N₂O₃ |

| Molecular Weight ( g/mol ) | Variable | 174.24 | 175.23 | 101.10 | 244.33 |

| Appearance | Clear, dark amber to brown liquid[1][2] | - | - | Off-white to white crystalline powder[3] | - |

| Boiling Point (°C) | 223 (at 101,325 Pa)[4] | - | - | - | 309 |

| Density (g/mL at 20°C) | 1.09-1.099[4] | - | - | - | 1.06 |

| Water Solubility | 100 g/L at 20°C[4] | - | - | Soluble in alcohols[3] | - |

Synthesis and Experimental Protocols

General Synthesis of Morpholine and Amix M Residues

Amix M is a byproduct of the industrial synthesis of morpholine. The primary reaction involves the dehydration of diethylene glycol with ammonia in the presence of a catalyst.

A common method involves combining diethylene glycol and ammonia with hydrogen and a hydrogenation catalyst (e.g., copper, nickel, or cobalt)[4]. The mixture is heated to high temperatures (150-400°C) and pressurized[4]. This process yields morpholine, which is then typically extracted via vaporization[4]. The remaining, less volatile liquid residue constitutes Amix M.

Diagram: General Synthesis Pathway of Morpholine

Caption: A simplified workflow for the industrial synthesis of morpholine, resulting in Amix M as a residue.

Experimental Protocol: Analytical Methods

Due to the complex nature of Amix M, the analysis focuses on the identification and quantification of its major components. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine Derivatives

This method is effective for the analysis of volatile and semi-volatile morpholine derivatives. Derivatization is often employed to improve volatility and detection.

-

Sample Preparation and Derivatization:

-

For aqueous samples, centrifuge to remove particulates and filter through a 0.22 µm membrane[5].

-

Take a known volume of the filtrate and acidify with hydrochloric acid[5].

-

Add a saturated solution of sodium nitrite (B80452) to form the N-nitrosomorpholine derivative[5][6].

-

Heat the mixture to facilitate the reaction[5].

-

Extract the derivative with a suitable organic solvent like dichloromethane[5].

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used[5].

-

Injection: 1 µL of the extract in splitless or split mode[5].

-

Inlet Temperature: 250°C[5].

-

Carrier Gas: Helium at a constant flow rate[5].

-

Oven Temperature Program: An initial temperature of around 50°C, ramped up to approximately 250°C[5].

-

MS Detector: Electron Impact (EI) ionization at 70 eV[5].

-

Diagram: GC-MS Analysis Workflow

Caption: A general workflow for the analysis of morpholine derivatives in a complex mixture using GC-MS.

High-Performance Liquid Chromatography (HPLC) for Morpholine Derivatives

HPLC can also be used, particularly for less volatile derivatives or when coupled with a mass spectrometer.

-

Sample Preparation and Derivatization:

-

As morpholine lacks a strong chromophore, derivatization is necessary for UV detection. 1-naphthylisothiocyanate (NIT) is a common derivatizing agent, forming a stable thiourea (B124793) derivative[2][7].

-

Dissolve the sample in a suitable solvent and react with an acetonitrile (B52724) solution of NIT[7].

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used[7].

-

Mobile Phase: A gradient of acetonitrile and water is common[7].

-

Detection: UV detection at a wavelength suitable for the derivative (e.g., around 230 nm for NIT derivatives) or Mass Spectrometry (MS) for higher sensitivity and specificity[7].

-

Biological Activity and Signaling Pathways

Toxicology: Morpholine itself can cause skin and eye irritation[8]. In animal studies, exposure has been linked to liver and kidney damage[9][10]. A significant concern is the potential for morpholine, a secondary amine, to form N-nitrosomorpholine, a suspected carcinogen, in the presence of nitrites[9].

Pharmacological Relevance of the Morpholine Scaffold: The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[11][12]. Its presence can improve the physicochemical properties and pharmacokinetic profile of a molecule[12].

Potential Signaling Pathway Involvement: While not specific to Amix M, various morpholine derivatives have been investigated for their effects on cellular signaling. For instance, some morpholine-containing compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway , which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer[11][13].

Diagram: Potential Signaling Pathway Inhibition by Morpholine Derivatives

Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a potential target for some morpholine-containing compounds.

Antimicrobial Activity: Some novel synthesized morpholine derivatives have shown in vitro antibacterial activities[14]. The general mechanisms of antimicrobial action can vary widely, including disruption of the cell wall or membrane, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways[15][16]. However, the specific antimicrobial mechanism of the components of Amix M has not been elucidated.

Conclusion

Amix M (CAS 68909-77-3) is a complex mixture resulting from the industrial synthesis of morpholine. Its primary components are various morpholine derivatives. This guide provides an overview of the structures of these main components, general synthetic and analytical methods, and a summary of the known toxicological and potential pharmacological properties of the morpholine scaffold. Researchers and drug development professionals should be aware of the variable composition of Amix M and the toxicological profile of morpholine when considering its use or the presence of its derivatives in any application. Further detailed analysis of specific batches of Amix M would be necessary for any precise quantitative studies.

References

- 1. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ams.usda.gov [ams.usda.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 15. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Amix M Mixture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amix M is a complex mixture of alkaline amine compounds designated with the CAS Number 68909-77-3.[1][2][3][4] It is primarily known as a versatile intermediate in various industrial applications, including its use as a neutralization and grinding agent.[5] This document provides a comprehensive overview of the known physical and chemical properties of Amix M, detailed experimental methodologies for its characterization, and visual representations of its synthesis and analytical workflows. The information is intended to support research, development, and quality control activities involving this substance.

Composition and Chemical Identity

Amix M is not a single chemical entity but rather a reaction residuum. It is formally defined as the residue from the reaction of diethylene glycol and ammonia.[1][3] The mixture predominantly consists of morpholine-based derivatives.

Key components include:

-

[(Aminoethoxy)ethyl]morpholine

-

[(Hydroxyethoxy)ethyl]morpholine

-

3-Morpholinone

-

4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

The registered molecular formula for the representative mixture is C8H22N2O4, with a corresponding molecular weight of 210.27 g/mol .[1][4][6]

Physical Properties

The physical properties of Amix M have been characterized and are summarized below. These properties are crucial for handling, storage, and formulation development.

Table 1: Physical Properties of Amix M

| Property | Value | Conditions |

| Appearance | Liquid | Ambient |

| Boiling Point | 223 °C | at 101,325 Pa |

| Density | 1.09 - 1.099 g/cm³ | at 20 °C |

| Vapor Pressure | 0.55 - 20 Pa | at 20-25 °C |

| Water Solubility | 100 g/L | at 20 °C |

| LogP (Octanol/Water) | 0.565 | at 20 °C |

| Viscosity | 121.398 - 184 mm²/s | Not specified |

Chemical Properties

The chemical stability and reactivity profile of Amix M are critical for ensuring safe handling and application.

Table 2: Chemical and Safety Properties of Amix M

| Property | Description |

| Reactivity | No dangerous reactions are known under normal conditions of use.[7] |

| Chemical Stability | Stable under standard storage conditions. It is recommended to keep the substance dry.[7] |

| Hazardous Reactions | No hazardous polymerization or other dangerous reactions are known to occur under normal use.[7][8] |

| Conditions to Avoid | Exposure to excessive heat and incompatible materials should be avoided.[7][8] |

| Incompatible Materials | Strong acids and strong oxidizing agents.[7] |

| Hazardous Decomposition | Upon decomposition, may produce oxides of carbon.[7] |

Experimental Protocols

The characterization of Amix M requires standard analytical techniques for chemical mixtures. Below are outlines of typical experimental protocols.

5.1 Protocol for Determination of Boiling Point

-

Method: OECD Test Guideline 103 / ASTM D1120.

-

Apparatus: A distillation flask, condenser, calibrated thermometer, and a controlled heating mantle.

-

Procedure: A measured volume of Amix M is placed in the distillation flask. The liquid is heated, and the vapor is allowed to condense. The temperature at which the liquid boils and the vapor condenses freely under atmospheric pressure (or corrected to 101,325 Pa) is recorded as the boiling point.

5.2 Protocol for Determination of Density

-

Method: OECD Test Guideline 109 / ASTM D1475.

-

Apparatus: A calibrated pycnometer (specific gravity bottle) and a temperature-controlled water bath set to 20°C.

-

Procedure: The pycnometer is weighed empty, then filled with distilled water and weighed again to determine its volume. The process is repeated with Amix M. The density is calculated by dividing the mass of the Amix M sample by the volume of the pycnometer.

5.3 Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

-

Objective: To separate, identify, and quantify the individual components of the mixture.

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., polar-phase like a PEG column) coupled to a mass spectrometer.

-

Procedure:

-

Sample Preparation: Dilute a sample of Amix M in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the heated GC inlet.

-

Separation: The components are separated based on their boiling points and interaction with the column's stationary phase using a programmed temperature ramp.

-

Detection & Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

-

Quantification: The relative abundance of each component is determined by integrating the area under its corresponding peak in the chromatogram.

-

Visualized Workflows and Relationships

6.1 Synthesis Pathway of Amix M

The following diagram illustrates the origin of Amix M as a product of a chemical reaction.

References

- 1. AMIX M CAS#: 68909-77-3 [m.chemicalbook.com]

- 2. AMIX M CAS#: 68909-77-3 [m.chemicalbook.com]

- 3. AMIX M | 68909-77-3 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. 68909-77-3 CAS MSDS (AMIX M) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. images.thdstatic.com [images.thdstatic.com]

- 8. cfsciences.com [cfsciences.com]

An In-depth Technical Guide to the Compositional Analysis of Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124), a heterocyclic organic compound with the formula O(CH₂CH₂)₂NH, and its derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1][2] These compounds are integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and antifungal agents, owing to their favorable physicochemical and metabolic properties.[2][3] The morpholine ring can enhance the potency of a molecule and improve its pharmacokinetic profile.[2][3] Given their significance, the precise and accurate compositional analysis of morpholine derivatives is critical for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.[4][5] This guide provides a comprehensive overview of the analytical methodologies for the compositional analysis of morpholine derivatives, detailed experimental protocols, and insights into their biological significance.

Quantitative Data Presentation

The quantitative analysis of morpholine and its derivatives is frequently performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][6] Derivatization is often necessary to enhance the volatility or detectability of these compounds.[4][7] The following tables summarize key quantitative data from validated analytical methods.

Table 1: Quantitative Performance Data for GC-MS Analysis of Morpholine

This method typically involves the derivatization of morpholine to N-nitrosomorpholine (NMOR) prior to analysis.[7][8]

| Parameter | Value | Reference |

| Linearity Range | 10–500 µg/L | [7][9] |

| Correlation Coefficient (R²) | >0.999 | [7][9] |

| Limit of Detection (LOD) | 7.3 µg/L | [7][9] |

| Limit of Quantification (LOQ) | 24.4 µg/L | [7][9] |

| Spiked Recovery Rate | 94.3% to 109.0% | [7] |

| Intraday Repeatability (RSD) | 2.0%–4.4% | [7] |

| Interday Reproducibility (RSD) | 3.3%–7.0% | [7] |

Table 2: Quantitative Performance Data for HPLC Analysis of Morpholine

This method often requires derivatization to enable UV detection, for example, with 1-Naphthyl isothiocyanate.[4][10]

| Parameter | Value | Reference |

| Linearity Range | 0.300–1.201 µg/mL | [10] |

| Correlation Coefficient (R²) | 0.9995 | [10] |

| Limit of Detection (LOD) | 0.100 µg/mL | [10] |

| Limit of Quantification (LOQ) | 0.300 µg/mL | [10] |

| Recovery Rate | 97.9% to 100.4% | [10] |

| Precision (RSD) | 0.79% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate analysis of morpholine derivatives. Below are protocols for the most common analytical techniques.

Protocol 1: GC-MS Analysis of Morpholine via Nitrosation Derivatization

This protocol is suitable for the trace-level determination of morpholine in various samples, including pharmaceuticals and food products.[8] The method is based on the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR).[7][8]

1. Sample Preparation:

-

Aqueous Samples (e.g., drug solutions):

-

Solid Samples (e.g., drug granules):

2. Derivatization to N-Nitrosomorpholine (NMOR):

-

To 2.0 mL of the prepared sample, add 0.5 mL of 6 M hydrochloric acid (HCl).[9]

-

Add 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution and vortex.[8]

-

Heat the mixture at 40°C for 5 minutes.[8]

-

Cool the reaction mixture to room temperature.[8]

3. Extraction:

-

Add 1.0 mL of dichloromethane (B109758) as the extraction solvent.

-

Vortex for 1 minute and then centrifuge.

-

Carefully collect the lower organic layer for GC-MS analysis.

4. GC-MS Conditions:

-

Column: DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

-

Injection Volume: 1 µL.[11]

-

Inlet Temperature: 250°C.[11]

-

Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[9][11]

-

Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode.

Protocol 2: HPLC-UV Analysis of Morpholine after Derivatization

Due to its lack of a strong chromophore, morpholine is often derivatized to enable sensitive UV detection.[4] A common derivatizing agent is 1-naphthylisothiocyanate (NIT).[4]

1. Sample Preparation and Derivatization:

-

For Pharmaceutical Substances:

-

Dissolve the sample in a suitable solvent.

-

React the morpholine in the sample with an acetonitrile (B52724) solution of 1-naphthylisothiocyanate to form the stable thiourea (B124793) derivative.[4][10]

-

2. HPLC Conditions:

-

Column: A C18 column is typically suitable.[4]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used.[4]

-

Detection: UV detection at a wavelength appropriate for the NIT-derivative.[4]

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the workflow for the GC-MS analysis of morpholine after derivatization to NMOR.

Signaling Pathway Inhibition by Morpholine Derivatives

Morpholine derivatives are being investigated as inhibitors of key signaling pathways in drug discovery, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer.[3][8]

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. benchchem.com [benchchem.com]

- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 11. researchgate.net [researchgate.net]

Amix M (CAS: 68909-77-3): A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

Disclaimer: This document is a technical guide compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the safety and handling protocols for Amix M. This guide does not include experimental methodologies or biological signaling pathways, as such information is not contained within safety and handling documentation.

Introduction

Amix M, identified by the Chemical Abstracts Service (CAS) number 68909-77-3, is a complex chemical substance described as the residuum from the reaction of diethylene glycol and ammonia.[1][2][3] It is predominantly composed of morpholine-based derivatives.[1][2][3] Marketed by chemical suppliers such as BASF, Amix M is a liquid mixture of alkaline amine compounds.[4]

This guide provides an in-depth summary of the known physical and chemical properties, hazard identification, handling precautions, and emergency response measures associated with Amix M.

Physical and Chemical Properties

A summary of the physical and chemical properties of Amix M is presented in the table below. This data is essential for understanding its behavior under various laboratory and storage conditions.

| Property | Value | Source(s) |

| Appearance | Liquid | [5] |

| Boiling Point | 223 °C (at 101,325 Pa) | [1] |

| Density | 1.09 - 1.099 g/cm³ (at 20 °C) | [1] |

| Vapor Pressure | 0.55 - 20 Pa (at 20-25 °C) | [1] |

| Water Solubility | 100 g/L (at 20 °C) | [1] |

| Molecular Weight | 210.27 g/mol | [6] |

| Molecular Formula | C₈H₂₂N₂O₄ | [6] |

Hazard Identification and Classification

Amix M is classified as a hazardous substance. The primary hazards are serious eye irritation and long-term adverse effects on aquatic life.[7]

GHS Hazard Statements:

Signal Word: Warning[7]

Hazard Pictogram:

-

GHS07: Exclamation mark[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure a safe working environment.

Handling

-

Avoid breathing vapor or mist.[7]

-

Wash hands thoroughly after handling.[7]

-

Wear appropriate personal protective equipment (PPE), including eye or face protection.[7]

-

Ensure adequate ventilation in the work area.[7]

Storage

-

Keep containers tightly closed.[7]

-

Store in a cool, dry, and well-ventilated area.

-

Isolate from incompatible materials such as strong acids.[7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure to Amix M.

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Good general ventilation should be sufficient. Emissions from ventilation or work process equipment should be checked to ensure they comply with environmental protection legislation. | [7] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [7] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. | [7] |

Emergency Procedures

In the event of an accidental exposure or release, the following procedures should be followed.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[7]

-

Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.[7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation. Do not touch or walk through spilled material.[7]

-

Environmental Precautions: Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers. Inform the relevant authorities if the product has caused environmental pollution.[7]

-

Methods for Cleaning Up: Stop the leak if it is safe to do so. Contain and collect spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite, diatomaceous earth) and place in a container for disposal according to local regulations.[7]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the general workflow for the safe handling of Amix M and the appropriate response in case of an emergency.

Caption: Workflow for the safe handling of Amix M and emergency response procedures.

Stability and Reactivity

-

Reactivity: No specific test data related to reactivity is available for this product.[7]

-

Chemical Stability: Stable under normal conditions.[7]

-

Possibility of Hazardous Reactions: Under normal conditions of storage and use, hazardous reactions will not occur.[7]

-

Conditions to Avoid: No specific data.[7]

-

Incompatible Materials: Strong acids.[7]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[7]

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: No specific data on the acute toxicity of the mixture is available. Exposure to decomposition products in a fire may cause a health hazard, and symptoms may be delayed.[7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

-

Skin Corrosion/Irritation: No known significant effects or critical hazards.[7]

-

Ingestion: Irritating to the mouth, throat, and stomach.[7]

Ecological Information

-

Toxicity: Harmful to aquatic life with long-lasting effects.[7]

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

References

- 1. AMIX M CAS#: 68909-77-3 [m.chemicalbook.com]

- 2. 68909-77-3 | CAS DataBase [m.chemicalbook.com]

- 3. AMIX M | 68909-77-3 [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. guidechem.com [guidechem.com]

- 6. Amix M | C8H22N2O4 | CID 91666502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. deep-south-chemical.com [deep-south-chemical.com]

Synthesis and manufacturing process of Amix M

An in-depth technical guide on the synthesis and manufacturing of a compound designated "Amix M" cannot be provided at this time. Publicly available scientific literature, chemical databases, and pharmaceutical manufacturing resources do not contain information on a substance with this name.

It is possible that "Amix M" is an internal research and development codename, a highly niche or newly developed compound not yet in the public domain, or a proprietary mixture where the specific components are not disclosed.

To facilitate the creation of the requested technical guide, please provide additional identifying information for "Amix M," such as:

-

Chemical structure or IUPAC name

-

CAS Registry Number

-

Therapeutic class or mechanism of action

-

Any associated publications or patents

Once more specific details are available, a comprehensive guide on its synthesis, manufacturing process, experimental protocols, and relevant signaling pathways can be compiled, including the requested data tables and visualizations.

An In-depth Technical Guide to the Mechanism of Action of Amix M as an Alkaline Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amix M is an industrial chemical mixture, identified by CAS Number 68909-77-3, used commercially as a neutralizing and alkaline agent.[1][2][3] It is chemically defined as the residuum from the reaction of diethylene glycol and ammonia, consisting primarily of morpholine-based derivatives.[1][4] This guide elucidates the core mechanism by which Amix M exerts its alkaline properties, provides quantitative data on its key functional groups, and details standardized experimental protocols for the characterization of its alkaline activity. The content is intended for a technical audience requiring a deep understanding of its chemical behavior.

Core Mechanism of Action: Brønsted-Lowry Base Chemistry

The alkaline nature of Amix M is attributable to the presence of amine functional groups within its primary components, which include morpholine (B109124) derivatives such as [(aminoethoxy)ethyl]morpholine and 4-(2-Aminoethyl)morpholine.[1][5] The fundamental mechanism of action is that of a Brønsted-Lowry base.[6][7]

The nitrogen atom in both the secondary amine of the morpholine ring and the primary or tertiary amines of the side chains possesses a lone pair of electrons.[2][8] This electron pair can readily accept a proton (H⁺) from an acid (a proton donor) present in the medium. This process, known as protonation, forms a positively charged ammonium (B1175870) salt and effectively removes free hydrogen ions from the solution, thereby increasing the solution's pH.[2][4][7]

The general reaction can be summarized as: R₃N: + H⁺ ⇌ R₃NH⁺

Where R₃N: represents the amine group in one of the Amix M components. The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic than structurally similar secondary amines like piperidine, but it remains a significant contributor to the overall alkalinity.[4][9][10]

dot

Caption: Protonation of an amine group, the core mechanism of Amix M's alkalinity.

Quantitative Data Summary

The overall basicity of Amix M is a composite of the basicities of its various components. The dissociation constant (pKa) of the conjugate acid is a key quantitative measure of a base's strength. For one of the identified derivatives, 4-(2-Aminoethyl)morpholine, two distinct pKa values are reported, corresponding to its two amine groups.

| Compound/Functional Group | CAS Number | pKa of Conjugate Acid | Reference |

| 4-(2-Aminoethyl)morpholine | 2038-03-1 | pK1: 4.06pK2: 9.15 | [5] |

| Morpholine | 110-91-8 | 8.33 - 8.5 | [4] |

Note: The two pKa values for 4-(2-Aminoethyl)morpholine correspond to the two different amine nitrogens in the molecule, which exhibit different basicities.

Experimental Protocols for Alkalinity Determination

The alkalinity of an industrial amine mixture like Amix M is quantified by its "Total Amine Value," which measures the total basicity expressed as the milligrams of potassium hydroxide (B78521) (KOH) equivalent to the basicity in one gram of the sample.[4] Standardized test methods, such as those from ASTM International and ISO, provide detailed and reproducible protocols for this determination.

Featured Protocol: Potentiometric Titration for Total Amine Value (Based on ASTM D2074 & AOCS Tf 1a-64)

This method is a robust technique for determining the total basicity of fatty amines and related compounds, avoiding the subjective endpoint determination of colorimetric indicators.[1][4][9]

Objective: To quantify the total alkaline content (Total Amine Value) of Amix M by titrating the sample with a standardized acid and detecting the equivalence point potentiometrically.

Apparatus:

-

pH meter or potentiometric titrator with a glass-calomel combination electrode, sensitive to 0.05 pH units.

-

10 mL microburette, graduated to 0.02 mL.

-

250 mL low-form beakers.

-

Magnetic stirrer and PTFE-coated stir bars.

-

Hot plate.

Reagents:

-

Titrant: Standardized 0.5 M Hydrochloric acid (HCl) in 99% isopropyl alcohol.

-

Solvent: A mixture of 90 mL chloroform (B151607) and 10 mL of an isopropyl alcohol solution (prepared by mixing 5 mL of water with 95 mL of 99% isopropyl alcohol).[9] Reagent-grade chemicals should be used.[2][11]

Methodology:

-

Sample Preparation: Weigh approximately 0.5 g of the Amix M sample into a 250 mL beaker.

-

Dissolution: Add 90 mL of chloroform and 10 mL of the isopropyl alcohol solution to the beaker. Heat on a hot plate and boil for one minute to ensure complete dissolution.

-

Cooling: Allow the solution to cool to room temperature.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Begin stirring and titrate the sample with the standardized 0.5 M HCl solution. Record the millivolt (or pH) reading with each increment of titrant added.

-

Endpoint Detection: Decrease the volume of titrant increments as the potential begins to change more rapidly. The endpoint is the point of maximum inflection on the titration curve (the steepest part of the curve), which corresponds to the neutralization of all basic species.

-

Calculation: The Total Amine Value is calculated using the following formula:

Amine Value (mg KOH/g) = (V × N × 56.1) / W

Where:

-

V = Volume of HCl solution required to reach the endpoint (mL)

-

N = Normality of the HCl solution

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the Amix M sample (g)

-

dot

Caption: Workflow for determining Total Amine Value via potentiometric titration.

References

- 1. petrolube.com [petrolube.com]

- 2. store.astm.org [store.astm.org]

- 3. Determination method of total amine value Std. Antpedia [m.antpedia.com]

- 4. grokipedia.com [grokipedia.com]

- 5. industrialchemicaltesting.com [industrialchemicaltesting.com]

- 6. "ASTM D2074: 2007 Fatty Amines Amine Values Test" [bsbedge.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. store.astm.org [store.astm.org]

- 9. library.aocs.org [library.aocs.org]

- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 11. standards.iteh.ai [standards.iteh.ai]

Amix M: A Technical Guide to its Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Amix M, a complex mixture resulting from the chemical reaction of diethylene glycol and ammonia. Due to its nature as a reaction residue, Amix M is not a single molecular entity but rather a composite of several morpholine-based derivatives. This document synthesizes available data on its chemical and physical properties to support research and development activities.

Core Chemical and Physical Data

Amix M is identified by the CAS number 68909-77-3. While it is a mixture, a representative molecular formula and weight have been assigned to it based on its primary components.

| Property | Value | Source |

| CAS Number | 68909-77-3 | [1][2][3][4][5] |

| Molecular Formula | C8H22N2O4 | [1][2][4][6] |

| Molecular Weight | 210.27 g/mol | [1][2][4][6] |

| Appearance | Liquid | [2] |

Composition of Amix M

Amix M is the residuum from the reaction of diethylene glycol and ammonia.[5] This process yields a mixture that predominantly includes morpholine-based derivatives. The key constituents are:

-

[(Aminoethoxy)ethyl]morpholine

-

[(Hydroxyethoxy)ethyl]morpholine

-

3-morpholinone

-

4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

Physicochemical Properties

Understanding the physical properties of Amix M is crucial for its handling, application, and in silico modeling. The following table summarizes the available data.

| Property | Value | Conditions |

| Boiling Point | 223°C | at 101,325 Pa |

| Density | 1.09 - 1.099 g/cm³ | at 20°C |

| Vapor Pressure | 0.55 - 20 Pa | at 20-25°C |

| Water Solubility | 100 g/L | at 20°C |

Logical Relationship: Synthesis of Amix M

The following diagram illustrates the conceptual relationship between the reactants and the resulting mixture, Amix M.

Caption: Synthesis pathway of Amix M from its reactants.

Experimental Protocols

Due to the nature of Amix M as a complex mixture and the lack of publicly available primary research literature detailing specific biological or pharmaceutical studies, standardized experimental protocols for its use are not available. Researchers working with Amix M would need to develop and validate their own methodologies based on the specific application and the properties of its known components. It is recommended that any experimental design considers the variability inherent in such a mixture.

Conclusion

Amix M is a multifaceted chemical mixture with a defined set of physicochemical properties. While its composite nature precludes the assignment of a single, definitive biological signaling pathway, an understanding of its constituent morpholine (B109124) derivatives provides a foundation for its potential applications. The data and diagrams presented in this guide are intended to facilitate further research and development by providing a clear and concise summary of the current knowledge regarding Amix M.

References

- 1. 68909-77-3 CAS MSDS (AMIX M) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Amix M CAS 68909-77-3 in Stock - Amix M and Amix M Price [getchem.en.made-in-china.com]

- 4. AMIX M CAS#: 68909-77-3 [m.chemicalbook.com]

- 5. AMIX M | 68909-77-3 [chemicalbook.com]

- 6. Amix M | C8H22N2O4 | CID 91666502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling "Amix M": An Examination of a Commercially Identified Substance

Researchers, scientists, and drug development professionals often encounter substances with proprietary names that lack detailed public scientific data. "Amix M" appears to fall into this category, presenting a challenge for in-depth technical analysis. Extensive searches for the boiling point and density of a specific chemical entity named "Amix M" have not yielded data for a singular, defined compound. Instead, the term "Amix" is predominantly associated with a brand of nutritional supplements and various industrial mixtures.

This guide addresses the ambiguity surrounding "Amix M" and provides a framework for how to approach such a substance when detailed scientific literature is unavailable.

Physical and Chemical Properties: A Data Gap

A thorough search of scientific databases and chemical repositories for the boiling point and density of "Amix M" did not yield any specific values. This suggests that "Amix M" is likely not a standardized chemical compound with a registered CAS number. The name may refer to a proprietary mixture where the exact composition is not publicly disclosed. In the context of "Amix" branded nutritional supplements, "M" could denote a specific product line or formulation. Similarly, in industrial applications, it might refer to a particular grade or type of mixture.

Without a defined chemical structure or composition, it is not possible to provide a table of quantitative data for its boiling point and density.

Methodologies for Characterization

In the absence of existing data, researchers seeking to characterize an unknown substance like "Amix M" would need to employ a range of analytical techniques. The following are standard experimental protocols that would be necessary to determine its fundamental properties.

Table 1: Experimental Protocols for Characterization of an Unknown Substance

| Parameter | Methodology | Description |

| Boiling Point | Ebulliometry or Distillation | The substance would be heated, and the temperature at which it transitions from a liquid to a gaseous state at a given pressure would be measured. For a mixture, a boiling range would be observed. |

| Density | Pycnometry or Hydrometry | A pycnometer (a flask with a specific volume) would be used to measure the mass of a known volume of the substance, allowing for the calculation of density. Alternatively, a hydrometer could be used for a direct reading of the liquid's density. |

| Chemical Composition | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy | These techniques would be employed to identify the molecular components of the substance. MS would determine the mass-to-charge ratio of ions, NMR would provide information on the structure of the molecules, and FTIR would identify the functional groups present. |

Logical Workflow for Substance Identification

The process of identifying and characterizing an unknown substance like "Amix M" follows a logical workflow. This process begins with preliminary identification and proceeds through purification and detailed structural elucidation.

Caption: Workflow for the identification and characterization of an unknown substance.

An In-depth Technical Guide to the Solubility of Amix M

This technical guide provides a comprehensive overview of the solubility of Amix M in various solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries.

Introduction to Amix M

Amix M is a complex mixture of alkaline amine compounds identified by the CAS Number 68909-77-3.[1][2][3][4][5] It is the residuum from the reaction of diethylene glycol and ammonia.[2][4] The composition primarily consists of morpholine-based derivatives, including [(aminoethoxy)ethyl]morpholine, [(hydroxyethoxy)ethyl]morpholine, 3-morpholinone, and 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine].[2][4] Given its chemical nature as a mixture of amine compounds and morpholine (B109124) derivatives, Amix M is expected to be a polar substance.

Quantitative Solubility Data

Publicly available quantitative data on the solubility of Amix M in a wide range of organic solvents is limited. However, its solubility in water has been documented.

| Solvent | Formula | Temperature (°C) | Solubility (g/L) | Reference |

| Water | H₂O | 20 | 100 | [2][4][5] |

Qualitative Solubility Profile in Organic Solvents

Based on the chemical structure of its main components (amines, ethers, and hydroxyl groups), a qualitative assessment of Amix M's solubility in various organic solvents can be inferred. The principle of "like dissolves like" suggests that Amix M will be more soluble in polar solvents and less soluble in non-polar solvents.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amine and hydroxyl groups in Amix M components. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Moderate to High | Can engage in dipole-dipole interactions, but lack hydrogen bond donation to solvate the amines as effectively as protic solvents. |

| Non-Polar | Hexane, Toluene, Chloroform | Low to Insoluble | Lacks favorable interactions with the polar functional groups of Amix M. |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound like Amix M is the shake-flask method. This protocol is widely accepted and provides reliable data.

Objective: To determine the saturation concentration of Amix M in a given solvent at a specific temperature.

Materials:

-

Amix M

-

Selected organic solvents (e.g., methanol, acetone, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of Amix M to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining suspended particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of Amix M.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of Amix M.

Caption: Experimental workflow for determining the solubility of Amix M.

Caption: Logical relationship of Amix M solubility based on solvent polarity.

References

- 1. products.basf.com [products.basf.com]

- 2. AMIX M | 68909-77-3 [chemicalbook.com]

- 3. Amix M | C8H22N2O4 | CID 91666502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AMIX M CAS#: 68909-77-3 [m.chemicalbook.com]

- 5. 68909-77-3 CAS MSDS (AMIX M) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Amix M as a Grinding Aid in Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amix M

Amix M is a versatile chemical intermediate composed of a mixture of alkaline amine compounds.[1][2] Identified by CAS No. 68909-77-3, it is chemically described as the residuum from the reaction of diethylene glycol and ammonia, consisting predominantly of morpholine-based derivatives.[3] While primarily used as a neutralizing agent, its chemical nature—similar to other amine compounds used in material processing—suggests its potential as a grinding aid in various material science applications. Grinding aids are crucial in processes requiring fine particle sizes, as they prevent the agglomeration of freshly fractured surfaces, thereby increasing grinding efficiency and reducing energy consumption.

A related product, Amix TE, which is an ethanolamine, is explicitly used as a grinding aid in the cement industry, highlighting the utility of the Amix product family in this application domain.[2][4]

Mechanism of Action as a Grinding Aid

The primary function of a grinding aid is to adsorb onto the newly created surfaces of particles during the grinding process. This action reduces the surface energy and mitigates the van der Waals and electrostatic forces that lead to the re-agglomeration of fine particles.[5][6][7] For amine-based compounds like those in Amix M, the proposed mechanism involves the following steps:

-

Adsorption: The polar amine groups of the Amix M molecules adsorb onto the high-energy, freshly fractured surfaces of the material being ground.

-

Surface Energy Reduction: This adsorption neutralizes surface charges and lowers the surface energy of the particles.

-

Prevention of Agglomeration: With reduced surface energy, the tendency for fine particles to clump together is significantly decreased.

-

Improved Material Flow: The dispersed particles flow more freely within the grinding mill, leading to more efficient energy transfer from the grinding media to the material.

-

Crack Propagation: By preventing the "healing" of microcracks on the particle surfaces, grinding aids can also facilitate further fracture and size reduction.

In materials like cement clinker, alkanolamines have been shown to interact with surface hydrate (B1144303) phases, creating a steric hindrance that further prevents particle agglomeration.[6]

Experimental Protocol for Evaluating Amix M as a Grinding Aid

This protocol outlines a laboratory-scale procedure to quantify the effectiveness of Amix M as a grinding aid using a ball mill. The primary metrics for evaluation will be the reduction in grinding time to achieve a target particle size and the resulting particle size distribution.

Materials and Equipment

-

Material to be ground: (e.g., Cement clinker, quartz, ceramic powder)

-

Grinding Aid: Amix M

-

Grinding Mill: Laboratory-scale ball mill

-

Grinding Media: (e.g., Steel balls, ceramic balls)

-

Sieves: For particle size analysis

-

Laser Diffraction Particle Size Analyzer: For more precise particle size distribution measurement

-

Balance: Analytical balance for accurate weighing

-

Timer

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Experimental Procedure

-

Material Preparation:

-

Ensure the starting material has a consistent initial particle size. If necessary, pre-crush the material to a suitable feed size for the ball mill.

-

Dry the material to a constant weight to eliminate the influence of moisture.

-

-

Control Experiment (Without Grinding Aid):

-

Charge the ball mill with a predetermined mass of the grinding media and the material to be ground. A typical ball-to-material mass ratio is 2:1.

-

Grind the material for a series of predetermined time intervals (e.g., 15, 30, 45, 60 minutes).

-

After each interval, stop the mill and collect a representative sample of the ground material.

-

Perform particle size analysis on each sample to determine the time required to reach a target fineness.

-

-

Experiments with Amix M:

-

Prepare solutions of Amix M at different concentrations (e.g., 0.025%, 0.05%, 0.1% by weight of the material to be ground).

-

For each concentration, repeat the grinding experiment as described in the control experiment. Add the Amix M solution to the material before starting the grinding process and ensure it is evenly distributed.

-

Grind for the same time intervals and collect samples for particle size analysis.

-

-

Data Analysis:

-

For each experiment (control and with Amix M), plot the particle size (e.g., d50 or percent passing a specific sieve size) as a function of grinding time.

-

Compare the grinding times required to achieve the target particle size with and without Amix M.

-

Analyze the particle size distribution for each sample to assess the effect of Amix M on the spread of particle sizes.

-

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating Amix M's grinding aid efficiency.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Effect of Amix M on Grinding Time to Achieve a Target Particle Size (d50 < 20 µm)

| Grinding Aid | Dosage (% by weight) | Grinding Time (minutes) | Reduction in Grinding Time (%) |

| None (Control) | 0 | 60 | - |

| Amix M | 0.025 | 51 | 15.0 |

| Amix M | 0.050 | 45 | 25.0 |

| Amix M | 0.100 | 42 | 30.0 |

Table 2: Particle Size Distribution after 45 Minutes of Grinding

| Grinding Aid | Dosage (% by weight) | d10 (µm) | d50 (µm) | d90 (µm) | Span ((d90-d10)/d50) |

| None (Control) | 0 | 8.5 | 28.2 | 55.1 | 1.65 |

| Amix M | 0.050 | 6.2 | 20.0 | 41.3 | 1.76 |

Proposed Mechanism of Action Diagram

References

- 1. Assessment of Rheology Variations of Cement Pastes Containing Clinker Grinding Aids Compliant With ASTM C465 [store.astm.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cement Griding Aid Testing - AS Test Certification Tech Co. [astcplus.com]

- 4. dl.astm.org [dl.astm.org]

- 5. scilit.com [scilit.com]

- 6. saimm.co.za [saimm.co.za]

- 7. ASTM C465 — Material Testing Expert [materialtestingexpert.com]

Application Notes and Protocols for Amix M in Industrial Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amix M is a versatile industrial chemical intermediate, identified by its CAS No. 68909-77-3.[1] It is a morpholine (B109124) residue, presenting as a mixture of various alkaline amine compounds.[1] This product, manufactured by companies such as BASF, is primarily utilized as a neutralizing agent and a grinding aid in various industrial settings.[1][2] While direct applications in drug development are not documented, its constituent morpholine derivatives are pivotal in the synthesis of numerous pharmaceutical compounds. This document provides detailed application notes and protocols for the primary industrial uses of Amix M and explores the relevance of its components in pharmaceutical research.

Chemical Composition and Properties

Amix M is the residuum from the reaction of diethylene glycol and ammonia.[3] It is predominantly composed of morpholine-based derivatives, including:

-

[(aminoethoxy)ethyl]morpholine

-

[(hydroxyethoxy)ethyl]morpholine

-

3-morpholinone

-

4,4'-(oxydi-2,1-ethanediyl)bis[morpholine]

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 68909-77-3 |

| Appearance | Liquid |

| Boiling Point | 223 °C at 101,325 Pa |

| Density | 1.09 - 1.099 g/cm³ at 20 °C |

| Vapor Pressure | 0.55 - 20 Pa at 20-25 °C |

| Water Solubility | 100 g/L at 20 °C |

| LogP | 0.565 at 20 °C |

Industrial Applications of Amix M

The primary documented industrial applications of Amix M are as a grinding aid, particularly in the cement industry, and as a neutralizing agent for corrosion control.

Amix M as a Grinding Aid

In the cement industry, grinding aids are crucial for improving the efficiency of the milling process, which is highly energy-intensive.[4][5] Amine-based additives, such as Amix M, function by reducing the agglomeration of fine particles, thereby increasing the throughput of the mill and reducing specific energy consumption.[4]

The following table summarizes the typical performance enhancements observed with the use of amine-based grinding aids in cement production. While this data is not specific to Amix M, it is representative of the improvements that can be expected from this class of chemicals.

| Parameter | Without Grinding Aid | With Amine-based Grinding Aid | Improvement |

| Mill Throughput (tph) | 79 | 83 | ~5% |

| Specific Energy (kWh/t) | 12-16 | Lowered by 5-25% | 5-25% |

| Compressive Strength (Mortar) | Baseline | Increased by up to 15% | 15% |

Note: Data is compiled from studies on similar amine-based grinding aids.[4][6]

This protocol outlines a general procedure for assessing the effectiveness of Amix M as a grinding aid for cement clinker in a laboratory setting.

Objective: To determine the effect of Amix M on the grinding efficiency and final properties of cement.

Materials and Equipment:

-

Laboratory ball mill

-

Cement clinker

-

Gypsum

-

Amix M

-

Sieves for particle size analysis

-

Blaine apparatus for specific surface area measurement

-

Standard mortar testing equipment (mixer, molds, compression tester)

Procedure:

-

Sample Preparation: Prepare a baseline sample by grinding a pre-weighed amount of cement clinker and gypsum without any additive.

-

Dosing: For the test samples, add Amix M to the clinker and gypsum mixture at varying concentrations (e.g., 0.01% to 0.1% by weight of the cement).[7]

-

Grinding: Grind each sample in the laboratory ball mill for a fixed duration.

-

Particle Size Analysis: After grinding, perform sieve analysis to determine the particle size distribution.

-

Specific Surface Area: Measure the Blaine specific surface area of each ground sample.

-

Mortar Preparation and Testing: Prepare standard mortar samples using the ground cement from both the baseline and test groups.

-

Compressive Strength Testing: Test the compressive strength of the mortar cubes at different time intervals (e.g., 1, 7, and 28 days).

-

Data Analysis: Compare the results from the test samples with the baseline to quantify the improvement in grinding efficiency and cement quality.

Amix M as a Neutralizing Agent and Corrosion Inhibitor

The alkaline nature of Amix M makes it an effective neutralizing agent for acidic components in industrial systems, thereby preventing corrosion.[2] This is particularly relevant in steam boiler systems where carbonic acid can form and lead to the degradation of pipes (B44673) and equipment.

This protocol provides a general method for testing the effectiveness of Amix M as a corrosion inhibitor.

Objective: To assess the ability of Amix M to reduce the corrosion rate of mild steel in an acidic environment.

Materials and Equipment:

-

Mild steel coupons

-

Corrosion test cell

-

Acidic solution (e.g., dilute HCl or a solution saturated with CO2 to simulate boiler condensate)

-

Amix M

-

Weight loss analysis equipment (analytical balance)

-

Electrochemical corrosion measurement system (potentiostat)

Procedure:

-

Coupon Preparation: Clean and weigh pre-sized mild steel coupons.

-

Test Solution Preparation: Prepare the corrosive solution and add Amix M at various concentrations to different test cells. Include a control cell with no inhibitor.

-

Corrosion Testing (Weight Loss Method):

-

Immerse the steel coupons in the test solutions for a specified period.

-

After the immersion period, remove, clean, and re-weigh the coupons.

-

Calculate the corrosion rate based on the weight loss.

-

-

Corrosion Testing (Electrochemical Method):

-

Use a three-electrode setup in the corrosion test cell with the steel coupon as the working electrode.

-

Perform electrochemical measurements such as linear polarization resistance (LPR) to determine the corrosion rate in real-time.

-

-

Inhibitor Efficiency Calculation: Calculate the inhibitor efficiency (%) using the formula: Efficiency (%) = [(Corrosion Rate_control - Corrosion Rate_inhibitor) / Corrosion Rate_control] * 100

-

Data Analysis: Plot inhibitor efficiency as a function of Amix M concentration to determine the optimal dosage.

Relevance to Drug Development

While Amix M itself is not used directly in pharmaceuticals, its morpholine-based components are of significant interest to drug development professionals. The morpholine scaffold is a "privileged structure" in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[8]

-

3-Morpholinone: This component of Amix M is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.

-

Other Morpholine Derivatives: The morpholine ring is a building block in the synthesis of approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[9]

The presence of these valuable precursors in Amix M suggests a potential, albeit indirect, link to the pharmaceutical industry, primarily as a source of starting materials for chemical synthesis.

Visualizations

Experimental Workflow for Evaluating Amix M as a Grinding Aid```dot

Caption: Relevance of Amix M components in drug synthesis.

References

- 1. products.basf.com [products.basf.com]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]

- 4. beta.co.id [beta.co.id]

- 5. jiraeg.ir [jiraeg.ir]

- 6. emerald.com [emerald.com]

- 7. The Effect of Various Grinding Aids on the Properties of Cement and Its Compatibility with Acrylate-Based Superplasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. products.basf.com [products.basf.com]

- 9. US4088814A - Morpholine derivatives - Google Patents [patents.google.com]

Amix M as a pH Adjuster in Laboratory Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amix M is a versatile, alkaline mixture predominantly composed of morpholine-based derivatives, making it a suitable candidate for pH adjustment in various laboratory and industrial applications.[1][2][3][4] Its chemical nature as a blend of alkaline amine compounds allows it to act as a neutralizing agent.[2][4] These application notes provide a comprehensive guide for utilizing Amix M and similar alkaline amine solutions for pH control in common laboratory experiments relevant to life sciences and drug development.

While specific performance data for Amix M as a pH adjuster in the applications detailed below is not extensively published, the information provided is based on the known properties of its constituent chemical classes (alkaline amines and morpholine (B109124) derivatives) and established principles of pH control in these experimental contexts. Researchers should consider the provided protocols as a starting point, with the understanding that optimization for specific experimental conditions is recommended.

Chemical and Physical Properties

A summary of the known properties of Amix M and a common laboratory alkaline buffer, Tris, is presented below for comparison.

| Property | Amix M | Tris (tris(hydroxymethyl)aminomethane) |

| Primary Components | Mixture of morpholine-based derivatives[1] | C4H11NO3 |

| Appearance | Liquid[3] | White crystalline powder |

| Boiling Point | 223 °C [at 101,325 Pa] | 219-220 °C (decomposes) |

| Density | 1.09-1.099 g/cm³ [at 20°C] | 1.353 g/cm³ |

| Water Solubility | 100 g/L [at 20°C] | 550 g/L [at 25°C] |

| pKa (approximate) | Alkaline (specific pKa not published) | 8.1 [at 25°C] |

Application Notes and Protocols

Mammalian Cell Culture

Application Note:

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for the growth, viability, and normal metabolism of mammalian cells in culture.[5] Deviations from this optimal pH range can adversely affect cellular processes. Alkaline solutions are often used to adjust the pH of culture media that may become acidic due to cellular metabolism (e.g., production of lactic acid). Amine-based buffers, such as HEPES and Tris, are commonly used in cell culture media to provide stable pH control.[6][7][8] Amix M, being an alkaline amine mixture, can be explored as a pH adjuster for cell culture media, particularly in bicarbonate-free systems or as a supplement to bicarbonate-based buffers.

Experimental Protocol: pH Adjustment of Cell Culture Medium

Materials:

-

Amix M solution (e.g., 1 M stock solution in sterile, nuclease-free water)

-

Sterile cell culture medium

-

Sterile pipettes and tubes

-

Calibrated pH meter with a sterile probe

-

Sterile filtration unit (0.22 µm pore size)

Protocol:

-

Aseptically transfer a known volume of the cell culture medium to a sterile container.

-

Place the sterile pH probe into the medium to measure the initial pH.

-

Slowly add small, precise volumes of the Amix M stock solution to the medium while gently stirring.

-

Continuously monitor the pH. Allow the pH reading to stabilize after each addition.

-

Continue adding the Amix M solution dropwise until the desired pH (e.g., 7.4) is reached.

-

Record the final volume of Amix M solution added.

-

To ensure sterility, filter the final pH-adjusted medium through a 0.22 µm sterile filter before use in cell culture.

-

It is advisable to test the adjusted medium on a small batch of cells to ensure no cytotoxic effects before large-scale use.

Caption: Workflow for pH adjustment of cell culture medium.

High-Performance Liquid Chromatography (HPLC)

Application Note:

In reversed-phase HPLC, the pH of the mobile phase is a critical parameter that influences the retention time and selectivity of ionizable analytes.[9][10][11][12][13] By controlling the pH, one can alter the charge state of acidic or basic compounds, thereby affecting their interaction with the stationary phase. For basic compounds, increasing the pH of the mobile phase can lead to decreased retention times. Alkaline solutions like Amix M can be used to prepare buffered mobile phases at a higher pH, which is particularly useful for the separation of basic drugs and metabolites. It is crucial to ensure that the final mobile phase pH is within the stable range of the HPLC column being used.[10][11]

Experimental Protocol: Preparation of an Alkaline Mobile Phase for HPLC

Materials:

-

Amix M solution (e.g., 0.1 M stock solution in HPLC-grade water)

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile, methanol)

-

Calibrated pH meter

-

Volumetric flasks and graduated cylinders

-

Filtration apparatus for mobile phase (e.g., 0.45 µm filter)

Protocol:

-

Determine the desired aqueous component of the mobile phase. For example, prepare a 20 mM buffer.

-

In a volumetric flask, add the calculated amount of Amix M stock solution to HPLC-grade water (to about 80% of the final volume).

-

Adjust the pH to the desired level by adding a suitable acid (e.g., formic acid, acetic acid) while monitoring with a calibrated pH meter.

-

Bring the solution to the final volume with HPLC-grade water.

-

Filter the aqueous buffer solution through a 0.45 µm or finer filter to remove any particulates.

-

Prepare the final mobile phase by mixing the filtered aqueous buffer with the appropriate volume of organic solvent (e.g., 70:30 aqueous:organic).

-

Degas the final mobile phase before use in the HPLC system.

References

- 1. AMIX M | 68909-77-3 [chemicalbook.com]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. Page loading... [wap.guidechem.com]

- 4. products.basf.com [products.basf.com]

- 5. Buffer combinations for mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. 經典媒體與緩衝 [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. moravek.com [moravek.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]

Application Note and Protocols for Amix M, a Novel MEK1/2 Kinase Inhibitor

Disclaimer: The compound "Amix M" is a hypothetical substance created for illustrative purposes to fulfill the user's request for a detailed Standard Operating Procedure. All data, including physicochemical properties and experimental results, are fictional but designed to be representative of a typical small molecule kinase inhibitor. This document should be used as a template and guide for creating a specific SOP for a real, well-characterized compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amix M is a potent, selective, and cell-permeable small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK1/2 are dual-specificity protein kinases that are key components of the Ras-Raf-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention.[1][2][3] Amix M binds to an allosteric pocket on MEK1/2, preventing their phosphorylation and activation, which in turn inhibits the phosphorylation of their downstream substrates, ERK1 and ERK2.[1][4] By blocking this cascade, Amix M can suppress tumor cell proliferation and induce apoptosis. This document provides a standard operating procedure for the handling and use of Amix M in a laboratory setting.

Physicochemical and Stability Data

Proper handling and storage are crucial for maintaining the integrity and activity of Amix M.[5][6] The following tables summarize its key properties and stability profile.

Table 1: Physicochemical Properties of Amix M

| Property | Value |

| Chemical Formula | C₂₁H₂₁FN₆O₂ |

| Molecular Weight | 424.44 g/mol |

| CAS Number | 25122025-01-M (Hypothetical) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol, insoluble in water.[7] |

| Storage | Store lyophilized powder at -20°C. Protect from light and moisture.[6] |

Table 2: Stability of Amix M Solutions

| Solution | Storage Temperature | Stability (Time to <10% degradation) |

| 10 mM Stock in anhydrous DMSO | -20°C | ≥ 6 months (avoid freeze-thaw cycles)[5] |

| 10 mM Stock in anhydrous DMSO | 4°C | ≤ 1 week |

| Diluted in Cell Culture Media (with 10% FBS) | 37°C | ~48-72 hours[6][8] |

Signaling Pathway of Amix M

Amix M targets the MEK1/2 kinases within the canonical MAPK/ERK signaling cascade. The diagram below illustrates the pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Reconstitution and Storage of Amix M

This protocol details the preparation of a high-concentration stock solution for experimental use.

Materials:

-

Amix M lyophilized powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, low-adsorption polypropylene (B1209903) microcentrifuge tubes

Procedure:

-

Pre-handling: Before opening, briefly centrifuge the vial of lyophilized Amix M to ensure all powder is at the bottom.[9]

-

Reconstitution: To create a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, for 1 mg of Amix M (MW: 424.44 g/mol ), add 235.6 µL of DMSO.

-

Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary, but avoid overheating.[5]

-

Aliquoting and Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.[6] Store aliquots in tightly sealed tubes at -20°C, protected from light.

Protocol 2: Determination of IC₅₀ using a Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Amix M that inhibits cell viability by 50% (IC₅₀).[10]

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, A375) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.[11]

-

Compound Preparation: Prepare a 2X serial dilution series of Amix M in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the well is ≤0.1% to avoid solvent toxicity.[5]

-

Cell Treatment: Remove the medium and add 100 µL of the Amix M dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[12]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-